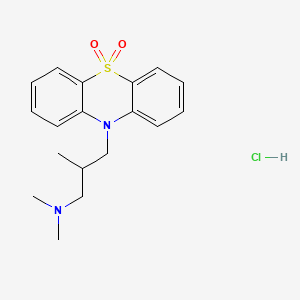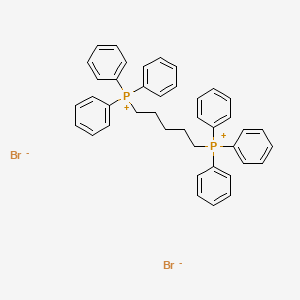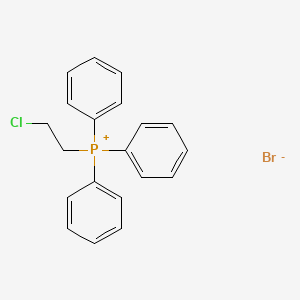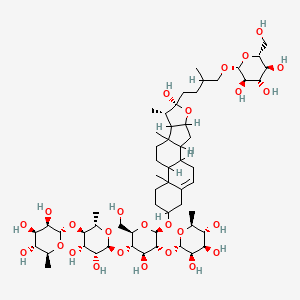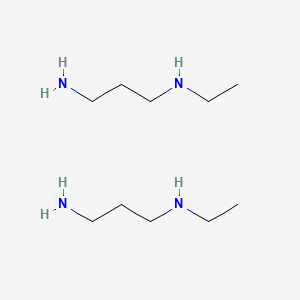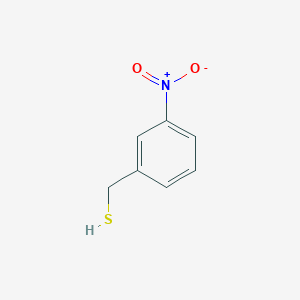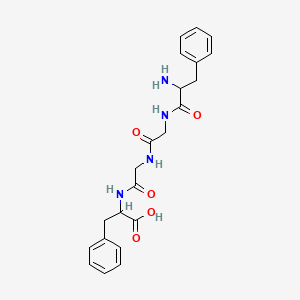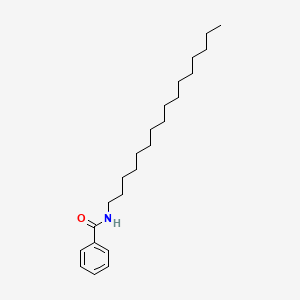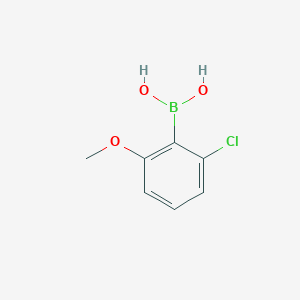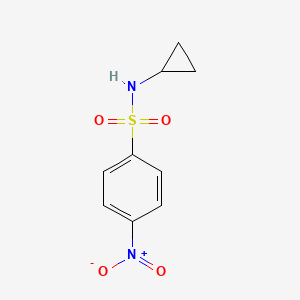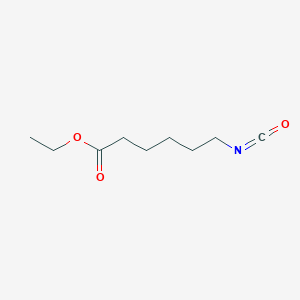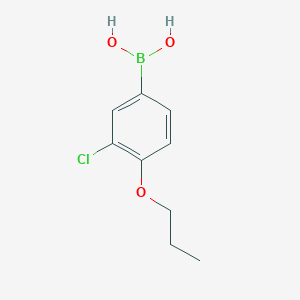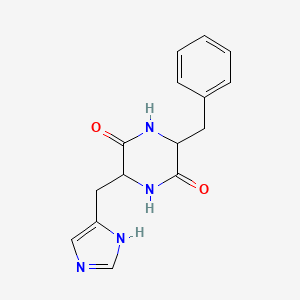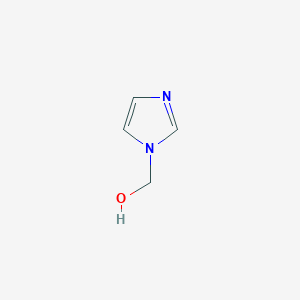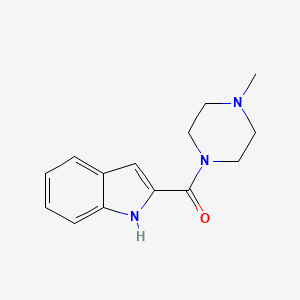
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Overview
Description
“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.3 . It is a substance with a chemical structure that includes an indole ring and a methylpiperazine group .
Synthesis Analysis
The synthesis of this compound or its analogs often involves complex chemical reactions . For example, one study described the synthesis of a similar compound through a series of reactions, including the use of liquid chromatography–mass spectrometry (LC–MS) and gas chromatography–mass spectrometry (GC–MS) .
Molecular Structure Analysis
The molecular structure of “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” includes an indole ring attached to a methylpiperazine group . The compound is achiral, meaning it does not have a non-superimposable mirror image .
Chemical Reactions Analysis
While specific chemical reactions involving “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” are not detailed in the retrieved sources, compounds with similar structures have been involved in various chemical reactions .
Physical And Chemical Properties Analysis
“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” has a molecular weight of 243.3 . Other physical and chemical properties specific to this compound are not detailed in the retrieved sources.
Scientific Research Applications
Anticancer and Chemopreventive Agents
- Tetrahydro-β-carboline derivatives, including compounds structurally related to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for their anticancer and chemopreventive activities. These derivatives showed promise in cancer chemoprevention and therapy, particularly through the induction of quinone reductase 1 and inhibition of nitric oxide production. This suggests their potential use in developing new therapeutic agents (Zhang et al., 2018).
Neuropharmacology
- Research has identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides. These compounds, related to the chemical structure , have shown potential in treating hyperalgesia, suggesting their importance in neuropharmacology (Borza et al., 2007).
Spectroscopic Studies
- The bis-indolic derivative (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, a related compound, has been studied for its energetic and spectroscopic profiles using a combined DFT and experimental approach. This research enhances understanding of the electronic properties of such molecules, valuable in materials science and drug design (Al-Wabli et al., 2017).
Synthesis of Bioactive Compounds
- Novel synthesis techniques for indole derivatives, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been explored, providing efficient routes for generating potential biologically active compounds. These methods are significant in pharmaceutical research for developing new drugs (Suhana & Rajeswari, 2017).
Anti-HIV Activity
- Some β-carboline derivatives have shown selective anti-HIV-2 activity. This research suggests that these compounds, related in structure to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, could be promising in developing treatments for HIV-2 (Ashok et al., 2015).
Endocannabinoid System Modulators
- Compounds with a benzotriazol-1-yl carboxamide scaffold, similar to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been prepared and tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. These findings are pivotal in developing treatments for disorders related to the endocannabinoid system (Morera et al., 2012).
Analytical Methods in Forensic Science
- Synthetic cannabinoids, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been identified in illegal products. The development of analytical methods for their identification is crucial in forensic toxicology for monitoring the use of unregulated drugs (Moosmann et al., 2012).
Fructose-1,6-bisphosphatase Inhibitors
- Novel heteroaromatic organofluorine compounds, including those structurally similar to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been identified as inhibitors of fructose-1,6-bisphosphatase. This suggests their potential use in managing disorders involving glucose metabolism (Rudnitskaya et al., 2009).
Inhibitors of Fructose-1,6-bisphosphatase
- Several indole derivatives, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for potential antitumor activity. These compounds, tested for tumor cell-growth inhibition, add value to cancer research and treatment strategies (Farghaly, 2010).
properties
IUPAC Name |
1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMZBHLJMFAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398896 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
73187-30-1 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



